LuAE51090
Description
Properties
CAS No. |
1186229-95-7 |
|---|---|
Molecular Formula |
C24H29N3O3 |
Molecular Weight |
407.51 |
IUPAC Name |
N-{1-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide |
InChI |
InChI=1S/C24H29N3O3/c28-23(17-19-7-2-1-3-8-19)25-20-11-15-26(16-12-20)13-6-14-27-21-9-4-5-10-22(21)30-18-24(27)29/h1-5,7-10,20H,6,11-18H2,(H,25,28) |
InChI Key |
FLGSUSWMWSZVMP-UHFFFAOYSA-N |
SMILES |
O=C(NC1CCN(CCCN2C(COC3=CC=CC=C23)=O)CC1)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LuAE51090; LuAE5 1090; Lu-AE51090. |
Origin of Product |
United States |
Discovery and Early Development of Luae51090
High-Throughput Screening (HTS) and Virtual Screening Methodologies
The journey to identify LuAE51090 began with a high-throughput screening (HTS) campaign designed to find compounds that could act as allosteric agonists for the human M1 muscarinic receptor nih.gov. A functional assay measuring calcium (Ca2+) flux was employed to conduct this initial screening acs.org. This HTS campaign successfully identified two initial "hit" compounds which served as the starting point for further chemical exploration nih.gov.
Following the initial HTS hits, a process of parallel synthesis was utilized to explore the structure-activity relationship (SAR) around the core chemical scaffold nih.gov. This medicinal chemistry effort led to the synthesis of a series of related compounds, from which this compound was ultimately selected as the lead compound for its superior profile nih.govnih.gov. While virtual screening is a common methodology in modern drug discovery for screening vast compound libraries, the primary discovery of this compound was specifically attributed to a functional HTS campaign followed by iterative chemical synthesis and evaluation nih.govresearchgate.netnih.gov.
Identification as a Novel Allosteric Ligand
This compound was identified as a novel allosteric agonist of the muscarinic M1 receptor nih.govresearchgate.net. Unlike traditional (orthosteric) agonists that bind to the same site as the endogenous neurotransmitter acetylcholine (B1216132), allosteric ligands bind to a topographically distinct site on the receptor acs.org. This mode of action allows for a modulatory effect on the receptor's function, often leading to greater subtype selectivity acs.org.
One of the defining features of this compound is its high degree of selectivity for the M1 receptor subtype. When tested against other muscarinic receptor subtypes (M2, M3, M4, and M5), it showed no significant agonist activity nih.gov. This selectivity is a key characteristic sought in the development of M1 agonists, as activation of other muscarinic subtypes is associated with undesirable peripheral side effects. Further testing against a broad panel of other G-protein-coupled receptors (GPCRs), ion channels, and enzymes confirmed its high selectivity for the M1 receptor nih.govresearchgate.net.
Key Pharmacological Properties of this compound
| Property | Description |
|---|---|
| Receptor Target | Muscarinic M1 Receptor (M1R) |
| Mechanism of Action | Allosteric Agonist |
| Selectivity Profile | Highly selective for the M1R subtype over M2-M5 and a broad panel of other receptors and enzymes. nih.govnih.gov |
| Demonstrated In Vivo Effect | Reversed delay-induced natural forgetting in a rodent model of working memory. nih.gov |
Contextualization within the Preclinical Pipeline of M1R Agonists
This compound emerged as a representative compound from a series of allosteric M1 receptor agonists developed to explore potential procognitive agents nih.gov. The activation of the M1 receptor is a therapeutic strategy for improving cognitive function in conditions such as Alzheimer's disease and schizophrenia nih.gov. This compound is situated within a class of preclinical candidates that includes other M1 allosteric agonists like TBPB nih.govresearchgate.net.
The preclinical evaluation of this compound demonstrated that it possessed an acceptable pharmacokinetic profile and achieved sufficient exposure in the brains of rodents to test its effects in vivo nih.gov. In a rodent model designed to assess learning and memory, this compound was shown to reverse "delay-induced natural forgetting," which provides evidence for its potential to enhance cognitive processes nih.gov. This finding positioned this compound as a significant tool compound for investigating the therapeutic potential of selective M1 allosteric agonism.
Comparison of Preclinical M1 Allosteric Agonists
| Compound | Primary Target | Key Investigated Potential |
|---|---|---|
| This compound | Muscarinic M1 Receptor | Procognitive effects in working memory models. nih.gov |
| TBPB | Muscarinic M1 Receptor | Reversal of amphetamine-induced hyperlocomotion, a model predictive of antipsychotic-like activity. researchgate.net |
Molecular Pharmacology of Luae51090
Characterization as a Functionally Selective M1 Receptor Agonist
LuAE51090 has been described as a functionally selective agonist of the M1 receptor subtype. wikipedia.orgnih.govwikipedia.orgnih.gov Functional selectivity, also known as biased agonism, refers to the ability of a ligand to selectively activate certain signaling pathways downstream of a receptor while not activating others, or to activate the same pathway but with different efficacy or potency compared to other ligands acting on the same receptor. In the context of muscarinic receptors, this can involve differential coupling to various G protein subtypes (e.g., Gq, Gi/o) or to β-arrestin pathways. M1 receptors are predominantly coupled to Gq proteins, leading to the activation of phospholipase C and increased intracellular calcium. Current time information in BB.wikipedia.orgwikipedia.orgnih.gov
Distinct Binding Mode Compared to Non-Selective Agonists
Unlike non-selective muscarinic agonists that typically bind to the highly conserved orthosteric site (the primary binding site for the endogenous neurotransmitter acetylcholine), this compound has been described as binding in a mode distinct from that utilized by non-selective agonists. wikipedia.orgwikipedia.orgnih.gov The orthosteric binding site is highly conserved across all five muscarinic receptor subtypes (M1-M5), which makes the development of truly subtype-selective orthosteric ligands challenging and often leads to off-target effects. Current time information in BB.wikipedia.org The distinct binding mode of this compound contributes to its observed selectivity profile.
Allosteric Interaction at the M1 Receptor Subtype
This compound functions as an allosteric agonist of the M1 muscarinic receptor. wikipedia.orgCurrent time information in BB.sigmaaldrich.comwikipedia.org Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site. nih.govwikipedia.orgmims.comnih.gov This allosteric binding can influence the receptor's affinity for the orthosteric ligand and/or the efficacy of the orthosteric ligand or the allosteric molecule itself. nih.govwikipedia.orgmims.com In the case of allosteric agonists like this compound, binding to the allosteric site directly induces receptor activation. nih.govmims.com Some research suggests that allosteric sites, being less conserved than the orthosteric site, offer a promising avenue for achieving receptor subtype selectivity. mims.comnih.gov this compound has been reported to activate M1 by binding at an allosteric site, potentially located in the third extracellular loop of the receptor. wikipedia.org
Unprecedented Selectivity Profile
A key characteristic of this compound is its unprecedented selectivity profile. wikipedia.orgwikipedia.org It has been shown to possess a high degree of selectivity for the M1 receptor subtype. wikipedia.orgsigmaaldrich.com Specifically, it demonstrates greater than 10-fold selectivity over other muscarinic receptor family members, including M2, M3, M4, and M5. wikipedia.org This high level of selectivity for M1 over other muscarinic subtypes is particularly significant because activation of M2 and M3 receptors is often associated with undesirable peripheral cholinergic side effects. Current time information in BB.wikipedia.org
Receptor Subtype Selectivity and Off-Target Profiling
Beyond its selectivity within the muscarinic receptor family, this compound has undergone extensive evaluation to determine its selectivity against a wide array of other potential targets.
Evaluation Across a Broad Panel of G Protein-Coupled Receptors (GPCRs)
This compound has been tested in a broad panel of G protein-coupled receptors (GPCRs). wikipedia.orgsigmaaldrich.comwikipedia.org GPCRs constitute a large superfamily of membrane proteins that play crucial roles in signal transduction, and off-target activity at other GPCRs can lead to a variety of unintended pharmacological effects. wikipedia.org The evaluation of this compound across this broad panel demonstrated a high degree of selectivity, indicating minimal activity at a wide range of non-muscarinic GPCRs. wikipedia.orgsigmaaldrich.comwikipedia.org
Assessment Against Ion Channels, Transporters, and Enzymes
In addition to GPCR profiling, this compound has also been assessed against panels of ion channels, transporters, and enzymes. wikipedia.orgnih.govsigmaaldrich.comwikipedia.org Ion channels are critical for regulating cellular excitability and signaling, while transporters are involved in the uptake and efflux of various molecules, and enzymes catalyze biochemical reactions. invivochem.comunimelb.edu.au Interactions with these targets can lead to diverse physiological effects. Studies have shown that this compound displayed a high degree of selectivity when tested against these broad panels, further supporting its specificity and reduced potential for off-target interactions with these classes of proteins. wikipedia.orgsigmaaldrich.comwikipedia.org
The comprehensive selectivity profiling of this compound across muscarinic receptor subtypes and a broad range of other pharmacological targets underscores its potential as a highly specific tool for investigating M1 receptor function and as a promising lead for therapeutic development with a potentially reduced risk of off-target mediated side effects.
Implications for Reduced Off-Target Interactions
This compound has demonstrated a high degree of selectivity when evaluated across a broad spectrum of G protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes. guidetopharmacology.orgdrugbank.com This selectivity is a critical aspect of its molecular profile, suggesting a reduced potential for unwanted interactions with targets other than its primary site of action. The development of compounds with high target selectivity is a key strategy to mitigate off-target effects commonly observed with less selective agents. bio-fount.comwikipedia.org The high homology within the orthosteric binding sites of different muscarinic receptor subtypes presents a challenge for achieving selectivity with orthosteric ligands, often leading to activation of M2 and M3 receptors and associated peripheral side effects. bio-fount.comwikipedia.org The observed selectivity of this compound supports the potential for a more favorable pharmacological profile by minimizing such undesirable interactions. guidetopharmacology.orgdrugbank.com
Dual Mechanism of Action Considerations
Affinity for Muscarinic M1 and M2 Receptors
This compound is recognized as a selective agonist of the muscarinic M1 receptor, often described as an allosteric agonist. drugbank.combio-fount.commitotox.orgnorman-network.comgithub.com Studies have highlighted its selective binding profile, particularly for the M1 subtype. drugbank.com While its primary activity is focused on M1 receptors, one source indicates a high affinity for both M1 and M2 receptors as a potential basis for a dual mechanism of action. guidetopharmacology.org This reported affinity for both subtypes suggests that while it acts selectively at M1, it also interacts significantly with M2 receptors.
Signal Transduction Pathways Activated by this compound
As an agonist targeting the muscarinic M1 receptor, this compound is expected to activate the intracellular signaling pathways typically associated with this receptor subtype. M1 muscarinic receptors are known to primarily couple with Gαq/11 proteins. drugbank.combio-fount.com This coupling initiates a cascade of events that leads to the activation of phospholipase C (PLC). bio-fount.com
Investigation of Gα Protein Coupling and Activation
The activation of GPCRs, including muscarinic receptors, by agonists like this compound involves the interaction with heterotrimeric G proteins, composed of α, β, and γ subunits. Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit. This exchange leads to the dissociation of the Gα-GTP complex from the Gβγ dimer, allowing both components to interact with downstream effector proteins. For M1 receptors, the primary G protein coupling is to the Gαq/11 family. drugbank.combio-fount.com Functional studies investigating G protein coupling and activation, such as those examining the interaction of Gα and PLC-β3 proteins, are commonly employed in the field to understand the downstream effects of muscarinic receptor ligands. guidetopharmacology.org
Analysis of Phospholipase C-β (PLC-β3) Interaction via Functional Assays (e.g., Split-Luciferase Assays)
The activation of M1 receptors by agonists like this compound leads to the stimulation of phospholipase C-β (PLC-β) activity via the activated Gαq/11 subunit. bio-fount.com PLC-β enzymes, including the PLC-β3 isoform, catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). bio-fount.com This process is a key step in the signal transduction cascade initiated by M1 receptor activation. bio-fount.com Functional assays, such as split-luciferase assays, are valuable tools for investigating protein-protein interactions involved in these signaling pathways, including the interaction between G proteins and effector enzymes like PLC-β3. guidetopharmacology.org These assays can provide insights into the molecular events that occur upon receptor activation and signal propagation.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 44207909 |
Data Table: Selectivity Profile of this compound
While specific quantitative data tables were not available in the provided search results, the qualitative findings regarding this compound's selectivity can be summarized:
| Target Class | Selectivity Observation | Source |
| Broad Panel (GPCRs, Ion Channels, Transporters, Enzymes) | High degree of selectivity | guidetopharmacology.orgdrugbank.com |
| Muscarinic Receptor Subtypes | M1-selective agonist/allosteric agonist | drugbank.combio-fount.commitotox.orgnorman-network.comgithub.com |
| Muscarinic M2 Receptor | Reported high affinity (potential dual mechanism consideration) | guidetopharmacology.org |
Preclinical Pharmacological Evaluation of Luae51090
In Vitro Characterization
In vitro studies are fundamental in determining a compound's interaction with its biological target at the molecular level. For LuAE51090, these evaluations have focused on its affinity for muscarinic receptors and its functional effect upon binding.
Binding Assays and Receptor Affinity Studies
Binding assays are employed to measure the affinity of a ligand, such as this compound, for a receptor. This is often expressed as a dissociation constant (Kd) or an inhibition constant (Ki), with lower values indicating higher affinity. This compound has been characterized as a highly selective agonist for the M1 muscarinic receptor subtype. researchgate.net Reports indicate that its affinity for other muscarinic receptor subtypes (M2, M3, M4, and M5) is significantly lower, falling within the micromolar (µM) range, which underscores its selectivity. However, specific Ki values from these comprehensive binding studies are not detailed in the available literature.
Interactive Data Table: Receptor Binding Affinity Profile of this compound (Note: Specific values are not available in the cited literature; the table reflects the qualitative descriptions of high selectivity.)
| Receptor Subtype | Binding Affinity (Ki) |
| Muscarinic M1 | High Affinity (Specific Value Not Published) |
| Muscarinic M2 | Low Affinity (~µM range) |
| Muscarinic M3 | Low Affinity (~µM range) |
| Muscarinic M4 | Low Affinity (~µM range) |
| Muscarinic M5 | Low Affinity (~µM range) |
Functional Assays for Agonist Potency and Intrinsic Activity
Functional assays assess the biological response initiated by a compound upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50), which measures potency, and intrinsic activity, which describes the maximum effect of the agonist relative to the endogenous ligand (e.g., acetylcholine). This compound is described as a functionally selective agonist at the M1 receptor. researchgate.net This indicates that it not only binds to the receptor but also activates it to produce a downstream cellular response. While its status as a lead compound suggests potent activity, the precise EC50 value and the percentage of maximal response compared to acetylcholine (B1216132) have not been publicly reported.
Interactive Data Table: Functional Agonist Profile of this compound at the M1 Receptor (Note: Specific values are not available in the cited literature.)
| Parameter | Value |
| Potency (EC50) | Not Published |
| Intrinsic Activity (% of Acetylcholine Max) | Not Published |
Use of Radioligand Binding Assays
Radioligand binding assays are a standard and highly sensitive method used to characterize receptor-ligand interactions. nih.gov This technique involves using a radioactively labeled version of a ligand to quantify its binding to a receptor. These assays are crucial for determining the binding affinity (Kd) and the density of receptors (Bmax) in a given tissue. The characterization of this compound's high affinity and selectivity for the M1 receptor would have been determined using such assays, likely in competition experiments where unlabeled this compound competes with a known muscarinic radioligand for binding to cells or membranes expressing the different muscarinic receptor subtypes. The specific radioligand used in the preclinical evaluation of this compound is not specified in the reviewed documents.
In Vivo Animal Model Studies
In vivo studies in animal models are essential to understand how a compound behaves in a whole, living organism, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetic Profile in Animal Models
The pharmacokinetic profile of this compound has been described as "acceptable" in rodent models. This general assessment suggests that the compound exhibits properties suitable for in vivo testing, such as adequate absorption and a reasonable duration of action. Key pharmacokinetic parameters typically measured include the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the oral bioavailability (F%), which indicates the fraction of an orally administered dose that reaches systemic circulation. Detailed quantitative data for these parameters for this compound in common animal models like rats or mice are not available in the public domain.
Interactive Data Table: Pharmacokinetic Parameters of this compound in Rats (Oral Administration) (Note: Specific values are not available in the cited literature; the table reflects the qualitative description of an "acceptable" profile.)
| PK Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | Not Published |
| Cmax (Peak Plasma Concentration) | Not Published |
| Oral Bioavailability (F%) | Not Published |
Assessment of Blood-Brain Barrier (BBB) Penetration
For a centrally acting drug targeting cognitive function, the ability to cross the blood-brain barrier (BBB) is paramount. This compound is reported to have sufficient brain exposure in rodents and possesses BBB penetration properties. researchgate.net The extent of BBB penetration is often quantified by the brain-to-plasma concentration ratio (Kp) or, more specifically, the unbound brain-to-plasma ratio (Kp,uu), which is considered a more accurate predictor of pharmacological activity in the central nervous system. nih.gov Despite the positive characterization of its BBB penetration, specific quantitative ratios for this compound have not been published.
Evaluation of Systemic Exposure and Distribution
Comprehensive data on the pharmacokinetic profile of this compound in preclinical animal models, including its absorption, distribution, metabolism, and excretion (ADME), have not been publicly released. Understanding the systemic exposure and how the compound distributes to various tissues, particularly the central nervous system, is a critical component of preclinical evaluation. This information is essential for interpreting the relationship between the administered dose, the concentration of the drug in the body, and its pharmacological effects. Without access to such data, a thorough assessment of its systemic exposure and distribution cannot be conducted.
Neurobehavioral Assessments
The potential of this compound to modulate cognitive function is a key area of interest, given its mechanism of action as a muscarinic M1 receptor agonist. However, specific results from neurobehavioral assessments in animal models are not publicly available.
Effects on Cognitive Function in Animal Models
The delayed alternation Y-maze is a common behavioral test used to assess spatial working memory in rodents. This task relies on the animal's innate tendency to explore novel environments. An animal with intact working memory will typically alternate entries into the different arms of the maze, remembering which arms it has recently visited. There is no publicly available data detailing the performance of this compound in the delayed alternation Y-maze task.
Scopolamine, a muscarinic receptor antagonist, is frequently used in preclinical research to induce temporary cognitive deficits, providing a model to test the efficacy of potential cognitive-enhancing drugs. By blocking muscarinic receptors, scopolamine impairs learning and memory. Compounds that can reverse or attenuate these scopolamine-induced deficits are considered to have pro-cognitive potential. Specific studies detailing the ability of this compound to modulate scopolamine-induced cognitive deficits in animal models have not been published.
Potential for Cognitive Enhancement in Preclinical Models
Beyond reversing induced deficits, there is an interest in whether a compound can enhance cognitive function in normal, healthy animals. Such findings would suggest a broader potential for cognitive enhancement. However, there is no publicly accessible preclinical data that demonstrates the potential of this compound for cognitive enhancement in animal models.
Receptor Pharmacodynamics in Animal Studies
Pharmacodynamic studies are crucial for understanding how a drug interacts with its target receptor in a living organism to produce a physiological response. For this compound, this would involve characterizing its binding to and activation of the M1 muscarinic receptor in the brain of animal models. This could include measures of receptor occupancy, downstream signaling pathway activation, and the relationship between receptor engagement and behavioral effects. Detailed in vivo receptor pharmacodynamic data for this compound from animal studies are not available in the public literature.
Investigation in Specific Animal Models of Disease (e.g., for Alzheimer's Disease or Schizophrenia-related cognitive deficits)
Following a comprehensive search of publicly available scientific literature and research databases, no specific preclinical studies investigating the effects of this compound in animal models of Alzheimer's Disease or schizophrenia-related cognitive deficits were identified. The performed searches for "this compound preclinical animal models Alzheimer's disease," "this compound preclinical animal models schizophrenia cognitive deficits," "this compound preclinical studies cognitive deficits," "this compound animal models of cognition," "this compound pharmacology cognitive enhancement," "this compound effect on scopolamine-induced cognitive impairment," and "this compound phencyclidine-induced cognitive deficits animal models" did not yield any relevant results detailing such investigations.
Consequently, there is no data available to present on the detailed research findings or to construct data tables regarding the efficacy of this compound in these specific disease models. The scientific community awaits the publication of research in this area to understand the potential therapeutic utility of this compound for cognitive impairments associated with these neurodegenerative and psychiatric disorders.
Structure Activity Relationship Sar and Rational Design Approaches for Luae51090 and Analogs
Elucidation of Chemical Structure and its Impact on Biological Activity
LuAE51090, also referred to as compound 17 or 46 in some contexts, is an allosteric muscarinic M1 receptor agonist. researchgate.netunife.itresearchgate.net Its chemical name is N-{1-[3-(3-oxo-2,3-dihydrobenzo monash.edursc.orgoxazin-4-yl)propyl]piperidin-4-yl}-2-phenylacetamide. unife.it this compound has been described as a functionally selective agonist of the M1 receptor subtype, binding to a site distinct from the orthosteric site utilized by non-selective agonists. researchgate.netrsc.orgnih.govresearchgate.netnih.gov This allosteric binding mode contributes to its high degree of selectivity for the M1 receptor compared to a broad panel of other GPCRs, ion channels, transporters, and enzymes. researchgate.netmdpi.com The discovery and SAR of a series of allosteric muscarinic M1 receptor agonists, including this compound, have been described, highlighting its identification as a representative compound based on its selectivity profile. researchgate.net The structure of this compound, particularly the benzoxazinone (B8607429) M1 scaffold, serves as a basis for the design of new ligands. sci-hub.sedatapdf.com
Identification of Key Pharmacophoric Features
While specific details on the comprehensive pharmacophoric features of this compound are not extensively detailed in the provided snippets, its classification as an allosteric M1 receptor agonist implies that key features within its structure are responsible for binding to and activating the allosteric site of the M1 receptor. researchgate.netrsc.orgnih.govresearchgate.netnih.gov The benzoxazinone M1 scaffold is identified as a primary structural component of this compound used in the design of new compounds. sci-hub.sedatapdf.com Furthermore, the design of designed multiple ligands (DMLs) utilizing this compound as a scaffold suggests that it possesses pharmacophoric features that can be combined with those of other ligands targeting different receptors, such as D2 and 5-HT2A receptors. sci-hub.se The typical pharmacophore for high D2 receptor affinity, for instance, often includes an aromatic moiety, a cyclic amine, a central linker, and an aromatic/heteroaromatic lipophilic fragment. researchgate.net The presence of certain pharmacophoric features in this compound, similar to those found in many D2 receptor ligands, was noted despite its poor binding affinity at D2 and 5-HT2A receptors. sci-hub.se
Strategy of Designed Multiple Ligands (DML)
The strategy of Designed Multiple Ligands (DML) involves rationally synthesizing compounds with a favorable polypharmacology profile by integrating two separate pharmacophores with distinct pharmacology into a single molecule. monash.edusci-hub.se This approach aims to create compounds that possess the attributes of both parent molecules. sci-hub.se The DML approach has been utilized to develop compounds targeting multiple receptors implicated in central nervous system disorders, such as the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), dopamine (B1211576) D2 receptor (D2R), and serotonin (B10506) 5-HT2A receptor (5-HT2AR). monash.edusci-hub.se Targeting M1 mAChRs is considered important for addressing cognitive deficits, while activity at D2 and 5-HT2A receptors has been linked to antipsychotic efficacy. monash.edusci-hub.se
Hybridization with Privileged Structures (e.g., those with D2 or D2/5-HT2A activity)
A key aspect of the DML strategy involving this compound is the hybridization of its benzoxazinone M1 scaffold with privileged structures known to possess D2 or D2/5-HT2A activity. monash.edusci-hub.se Privileged structures are molecular scaffolds that have the ability to bind to a range of different biological targets and often exhibit good drug-like properties. scielo.brnih.govnih.gov This hybridization process utilizes substituted piperazine (B1678402) or piperidine (B6355638) privileged structures, which are associated with D2 or D2/5-HT2A activity, in combination with the putative M1 mAChR allosteric agonist this compound. monash.edu This approach aims to generate hybrid compounds that retain functional activity at the M1 mAChR while also incorporating desirable activity at D2 and 5-HT2A receptors. sci-hub.se
Impact of Structural Modifications on Receptor Selectivity and Functional Activity
Structural modifications made during the DML strategy significantly impact the receptor selectivity and functional activity of the resulting hybrid compounds. By combining the this compound scaffold with D2 privileged structures, researchers aimed to enhance the D2 receptor binding profile while maintaining M1 activity. sci-hub.se Studies have shown that certain hybrid compounds derived from this approach retained functional activity at both the M1 mAChR and D2R, and also demonstrated high affinity for the 5-HT2AR. sci-hub.se This indicates that the privileged structures utilized exhibit versatility in the design of ligands with favorable polypharmacology. sci-hub.se Conversely, modifications leading to a slightly different heterocycle following the piperazine motif resulted in diminished binding affinity at the M1 mAChR, similar to the observed profile at the D2R. sci-hub.se This highlights the sensitivity of receptor binding and functional activity to specific structural changes within the hybrid molecules.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling play a crucial role in modern drug discovery and rational design by providing insights into molecular properties and interactions with biological targets. mdpi.comhigheredjobs.com These methods can be used to analyze the structural features of molecules, predict their biological activity, and guide the design of new compounds. dotmatics.commdpi.com Techniques such as molecular docking and molecular dynamics simulations are employed to study the binding of ligands to receptors and understand the structural determinants of activity. higheredjobs.comnih.gov
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify potential drug candidates. jubilantbiosys.comwuxibiology.comcomputabio.com It is a powerful approach for identifying novel hits and can be performed using various methodologies, including structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). jubilantbiosys.comcomputabio.com SBVS utilizes the 3D structure of the target protein to predict potential ligands that can bind to the active site. computabio.com LBVS, on the other hand, relies on information about known ligands for the target protein to predict other compounds that may bind to the same target, which is particularly useful when the 3D structure of the protein is unavailable. computabio.com High-throughput screening (HTS) and virtual screening have been employed in the identification of compounds with improved binding and pharmacokinetic parameters. researchgate.netmdpi.com Virtual screening allows for the efficient screening of vast chemical spaces, reducing the need for extensive experimental testing and accelerating the drug discovery process. wuxibiology.comcomputabio.comucl.ac.uk Databases used in virtual screening are often pre-filtered to remove compounds with known toxicophores or potential promiscuous activity. jubilantbiosys.com
Ligand-Receptor Interaction Analysis at Allosteric Sites
Allosteric sites are characterized by having less conserved residues compared to orthosteric sites, and their shapes and amino acid compositions can differ, often containing more hydrophobic residues nih.gov. The binding of allosteric ligands can induce conformational changes in the receptor, which in turn can modify the activity of an orthosteric agent in terms of binding affinity and/or downstream efficacy mdpi.com.
While specific details on the exact residues of the M1 receptor that interact with this compound were not extensively detailed in the search results, other allosteric modulators of mAChRs have been shown to interact with distinct binding domains adjacent to the orthosteric site researchgate.netmdpi.com. The interaction of allosteric modulators with the receptor can lead to positive or negative cooperativity with the orthosteric ligand mdpi.com.
Operational Models of Allosterism for Quantitative SAR
Operational models of allosterically-modulated agonism (OMAM) are utilized to quantitatively analyze the effects of allosteric ligands on receptor function nih.govnih.gov. These models help in understanding how an allosteric modulator affects the binding affinity and operational efficacy of an orthosteric agonist when both bind simultaneously to form a ternary complex nih.govnih.gov. The operational model describes the system response based on parameters related to the agonist and the biological system nih.govgraphpad.com.
Applying operational models allows for the determination of key pharmacological parameters, providing a quantitative framework for SAR studies of allosteric compounds like this compound and its analogs monash.edu.
Determination of Functional Affinity (Kʙ)
The operational model allows for the determination of functional affinity, often denoted as Kʙ, for allosteric compounds monash.edu. Functional affinity reflects the concentration of the allosteric ligand required to produce a certain level of effect on the receptor's function, often in the presence of an orthosteric agonist monash.edudatapdf.com. This parameter is crucial for understanding the potency of the allosteric ligand in a functional context. Studies evaluating analogs of this compound have utilized the operational model to determine values of functional affinity (Kʙ) from interaction studies monash.edudatapdf.com.
Analysis of Cooperativity (αβ) and Intrinsic Agonism (τʙ)
Operational models also enable the analysis of cooperativity (αβ) and intrinsic agonism (τʙ) monash.edu.
Cooperativity (αβ): This parameter describes the interaction between the allosteric modulator and the orthosteric agonist binding. Values of operational cooperativity (β) greater than 1 indicate positive cooperativity, where the functional response to an agonist is enhanced in the presence of the allosteric modulator. Values lower than 1 indicate negative cooperativity, where the response is reduced nih.gov. Cooperativity can reveal a new level of subtype selectivity mdpi.com.
Intrinsic Agonism (τʙ): This parameter, often denoted as τʙ in the context of the allosteric ligand, reflects the ability of the allosteric ligand to elicit a functional response on its own, in the absence of the orthosteric agonist monash.edu. For allosteric agonists like this compound, τʙ would quantify their intrinsic ability to activate the receptor.
These parameters (Kʙ, αβ, and τʙ) derived from the operational model provide valuable insights into the molecular determinants of allostery and their contribution to functional changes, aiding in the rational design and optimization of allosteric ligands monash.edu.
Data Tables
An example of how such data would be presented in an interactive table could include columns for Compound Name, Receptor Subtype, Functional Affinity (Kʙ), Cooperativity (αβ), and Intrinsic Agonism (τʙ). Users could potentially sort or filter the table by these parameters.
| Compound Name | Receptor Subtype | Functional Affinity (Kʙ) | Cooperativity (αβ) | Intrinsic Agonism (τʙ) |
| This compound | M1 mAChR | Data from research | Data from research | Data from research |
| Analog X | M1 mAChR | Data from research | Data from research | Data from research |
| Analog Y | M1 mAChR | Data from research | Data from research | Data from research |
Note: The values in this table are illustrative placeholders as specific data for this compound and its analogs for Kʙ, αβ, and τʙ were not directly extractable from the provided search snippets.
Therapeutic Potential and Future Research Directions Preclinical
Potential Applications in Cholinergic System-Related Disorders
The cholinergic system plays a crucial role in modulating cognitive functions like learning, memory, attention, and sensory processing. tocris.com Disorders affecting this system are often characterized by significant cognitive impairments. nih.govsigmaaldrich.comwikipedia.orgabcam.comtcichemicals.comdrugbank.comguidetopharmacology.org As an M1 receptor modulator, LuAE51090 is being investigated for its potential to address the deficits associated with such disorders.
Schizophrenia: Cognitive Deficit Amelioration
Cognitive deficits are a core and often debilitating feature of schizophrenia that are not adequately treated by existing antipsychotic medications. sigmaaldrich.comwikipedia.orgabcam.comtcichemicals.comwikipedia.org These deficits encompass various domains, including attention, working memory, and executive function. wikipedia.orgtcichemicals.comwikipedia.org The cholinergic system is understood to influence cognitive function, and disruption of the central cholinergic system has been implicated in schizophrenia. sigmaaldrich.com Targeting the M1 receptor is considered a potential strategy for ameliorating these cognitive impairments. sigmaaldrich.comabcam.com Preclinical studies with this compound have demonstrated its ability to improve performance in animal models relevant to cognitive function. Specifically, this compound improved mouse performance on the delayed alternation Y-maze, a model used to assess working memory. sigmaaldrich.comwikipedia.org This finding supports the potential of this compound to address working memory deficits observed in schizophrenia. Furthermore, M1-selective positive allosteric modulators have shown promise in enhancing cognitive flexibility and reducing perseveration in nonhuman primates, suggesting a broader potential for this class of compounds, including this compound, in treating cognitive rigidity associated with schizophrenia. guidetopharmacology.org
Other Neurological and Psychiatric Disorders
Beyond Alzheimer's disease and schizophrenia, dysregulated M1 receptor activity has been linked to other conditions, including pain processing circuitry. tocris.com M1 positive allosteric modulators are also considered to have potential in addressing deficits in attention control and cognitive rigidity observed in substance use disorders. guidetopharmacology.org Additionally, preclinical evidence suggests that potentiation of the M1 receptor may be a relevant therapeutic approach for neurodevelopmental disorders such as Rett syndrome, which is characterized by cognitive impairment and other symptoms. guidetopharmacology.org While direct preclinical data for this compound in these specific "other" disorders were not prominently featured in the search results, its mechanism of action as an M1 modulator suggests potential applicability in a range of conditions where cholinergic dysfunction and cognitive deficits are central features.
Comparison with Other M1R Modulators in Preclinical Development
This compound is part of a group of preclinical compounds targeting the M1 receptor, alongside agents such as AF102B, AF267B, and TBPB. tocris.com Historically, early efforts in modulating muscarinic receptors involved non-selective orthosteric agonists, such as xanomeline. tocris.comtocris.com While showing some efficacy, these compounds were often associated with dose-limiting peripheral cholinergic side effects due to their activity across multiple muscarinic receptor subtypes. tocris.comsigmaaldrich.comtocris.comguidetoimmunopharmacology.org This challenge has driven the development of more selective modulators.
This compound is described as an M1-selective allosteric agonist or functionally selective agonist. tocris.comdrugbank.comwikipedia.orgdrugbank.comontosight.ai Allosteric modulators bind to a site on the receptor distinct from where the endogenous neurotransmitter acetylcholine (B1216132) binds. sigmaaldrich.com This allosteric modulation can enhance the effects of endogenous acetylcholine only when it is present, offering a potential advantage in providing more physiological modulation and reducing the risk of overstimulation and associated side effects compared to orthosteric agonists. tocris.com this compound, along with TBPB, is noted for exhibiting robust in vivo efficacy and good blood-brain barrier penetration, properties desirable for central nervous system therapeutics. tocris.com The preclinical findings with M1 positive allosteric modulators, including the demonstrated cognitive enhancement in relevant models, underscore their potential to offer a more favorable profile compared to earlier, less selective agents. tocris.com
Future Research Avenues for Preclinical Optimization
Future preclinical research on M1 receptor modulators like this compound aims to further optimize their therapeutic potential. A key challenge in the field remains achieving absolute receptor subtype selectivity to maximize central efficacy while minimizing potential off-target effects. tocris.com The continued development of selective allosteric modulators is considered a promising avenue. tocris.com Research into the pharmacodynamics of M1 receptor activation is also ongoing to guide strategies for mitigating any potential adverse effects, although detailed safety profiles are outside the scope of this article. tocris.com
Development of M1-Specific Biomarkers in Animal Models
To facilitate the preclinical development and eventual clinical translation of M1-targeted therapies, the development of robust biomarkers is crucial. tocris.com These biomarkers are needed for patient selection and monitoring of treatment response. tocris.com Future research avenues include the development of imaging biomarkers and neurophysiological endpoints that can directly reflect M1 receptor function in animal models. tocris.com While the search results highlight the importance of biomarkers in preclinical Alzheimer's research, including imaging techniques like PET for visualizing brain alterations ontosight.ainih.gov, and discuss the development of PET ligands for other muscarinic subtypes like M4 ontosight.ai, the specific development of M1-specific biomarkers in animal models directly tied to this compound was not detailed. However, the general need for such tools to assess receptor occupancy and functional modulation in preclinical studies of M1R agonists like this compound is implied by the broader discussion on M1-targeted interventions. tocris.com
Refinement of Compound Libraries for Enhanced Efficacy and Selectivity
The discovery and optimization of lead compounds often involve the screening and refinement of large chemical libraries. The identification of this compound emerged from such efforts focused on allosteric muscarinic M1 receptor agonists. The process involved high throughput screening (HTS) and virtual screening techniques. researchgate.netchemicalregister.com These methods are instrumental in rapidly evaluating numerous compounds to identify those with desired activity and selectivity profiles.
Refinement of compound libraries aims to improve the potency, selectivity, and pharmacokinetic properties of identified hits. In the case of M1 receptor agonists, this involves synthesizing and testing structural analogs to understand the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR). The SAR studies associated with the series from which this compound was derived were crucial in identifying compounds with improved binding and pharmacokinetic parameters. researchgate.netchemicalregister.com The goal of such refinement is to narrow down a large pool of potential candidates to a smaller set of optimized compounds with enhanced therapeutic potential and reduced likelihood of off-target interactions.
Exploration of Novel Scaffolds with Favorable Receptor Profiles
Exploring novel chemical scaffolds is a key strategy in drug discovery to identify compounds with unique properties, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles compared to existing structures. Scaffold hopping, a technique involving the replacement of the core structure of a known active compound with a different one while retaining biological activity, is a relevant approach in this context. guidetopharmacology.org
This compound represents a specific chemical scaffold identified as an allosteric agonist of the M1 receptor. The research describing its discovery details the SAR of a series of related compounds, highlighting the structural features contributing to their activity and selectivity at the M1 receptor. researchgate.netchemicalregister.com The exploration of such novel scaffolds aims to move beyond existing compound classes, potentially uncovering molecules with unprecedented selectivity and functional properties at the target receptor. For CNS targets like the M1 receptor, the design and exploration of novel scaffolds also consider properties relevant to blood-brain barrier permeability to ensure the compound can reach its site of action.
Advancements in In Vitro and In Vivo Modeling for Pharmacogenetic Studies
Preclinical research heavily relies on in vitro (cell-based) and in vivo (animal) models to evaluate the pharmacological profile of a compound. Advancements in these modeling techniques are crucial for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy in relevant disease models. While direct information on pharmacogenetic studies specifically with this compound in the provided search results is limited, the broader context of preclinical modeling for compounds targeting GPCRs in the central nervous system is highly relevant.
In vitro models, such as cell lines expressing the target receptor, are used to assess compound potency, intrinsic activity, and selectivity. researchgate.netchemicalregister.com These models provide controlled environments to study the direct interaction of the compound with its target. In vivo models, typically involving animal species, are essential for evaluating a compound's pharmacokinetic profile, including its bioavailability, tissue distribution (such as brain penetration), metabolism, and excretion. researchgate.netchemicalregister.com These studies also assess the compound's efficacy in models mimicking aspects of diseases relevant to the M1 receptor target.
Q & A
Q. What is the molecular structure of LuAE51090, and how does it compare to other cholinergic modulators like TBPB?
this compound (C24H29N3O3) features a benzofuran core with distinct substitutions, including a nitrogen atom and oxygen-containing functional groups, as illustrated in comparative structural analyses . Unlike TBPB, which has additional nitrogen atoms in its aromatic system, this compound’s simplified structure may enhance selectivity for muscarinic receptors, a hypothesis supported by its placement in hybrid drug-design studies targeting Alzheimer’s disease .
Q. What are the critical physicochemical properties of this compound relevant to pharmacological studies?
Key properties include its molecular weight (407.51 g/mol), solubility in organic solvents (as inferred from storage guidelines recommending powdered form at -20°C), and stability in solvent at -80°C . Researchers must validate these properties experimentally, as density and partition coefficients (logP) are not explicitly reported in available literature .
Q. How should researchers design initial in vitro assays to assess this compound’s receptor affinity?
Prioritize radioligand binding assays using muscarinic (M1/M4) and nicotinic receptor subtypes, referencing protocols from hybrid drug studies . Include positive controls (e.g., TBPB for muscarinic activity) and measure IC50/EC50 values with triplicate replicates to account for variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across Alzheimer’s disease models be resolved?
Contradictions often arise from differences in experimental models (e.g., transgenic mice vs. cell lines) or dosage regimens. Apply a principal contradiction analysis: Identify the dominant variable (e.g., blood-brain barrier penetration) influencing outcomes across studies, then design follow-up experiments isolating this factor . For example, use pharmacokinetic profiling to correlate brain concentration with behavioral outcomes in murine models .
Q. What methodological considerations are critical when optimizing this compound’s dosage in preclinical trials?
Employ a staggered dosing protocol with escalating concentrations (e.g., 0.1–10 mg/kg) in animal models, monitoring both therapeutic effects (e.g., cognitive improvement) and adverse events (e.g., cholinergic overstimulation). Use standardized checklists for data collection to minimize inter-researcher variability .
Q. How should researchers address inconsistencies in this compound’s solubility data across studies?
Replicate solubility tests under controlled conditions (temperature, pH, solvent composition) and document deviations from prior methods. For example, if a study reports poor aqueous solubility but used unbuffered solutions, repeat experiments with physiologically relevant buffers (pH 7.4) . Statistical tools like ANOVA can identify significant outliers .
Q. What strategies enhance the reproducibility of this compound’s synthesis and characterization?
Adhere to IUPAC naming conventions and provide full spectroscopic data (e.g., 1H/13C NMR, HRMS) in publications. For synthetic protocols, specify catalysts, reaction times, and purification methods (e.g., column chromatography vs. recrystallization) to enable independent replication .
Data Presentation and Validation
Q. How should raw and processed data for this compound be presented to meet journal standards?
- Raw data : Include in appendices (e.g., NMR spectra, HPLC chromatograms) with annotations for peaks and impurities .
- Processed data : Summarize key results (e.g., IC50 values, dose-response curves) in tables using Microsoft Word’s table format, with footnotes explaining statistical methods .
- Figures : Use high-resolution chemical structures and dose-response plots, ensuring axis labels comply with target journal guidelines .
Q. What ethical and statistical practices are essential when reporting this compound’s preclinical data?
Disclose conflicts of interest and obtain permissions for reused figures/tables . For in vivo studies, follow ARRIVE guidelines for animal welfare reporting. Use non-parametric tests (e.g., Mann-Whitney U) if data distributions are non-normal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
